molecular formula C12H12N2O2 B2421494 2,4-Dimethoxy-5-phenylpyrimidine CAS No. 685866-81-3

2,4-Dimethoxy-5-phenylpyrimidine

Cat. No.: B2421494
CAS No.: 685866-81-3
M. Wt: 216.24
InChI Key: PWSVFGHOWWIASZ-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-5-phenylpyrimidine is an aromatic heterocyclic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethoxy-5-phenylpyrimidine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,4-dimethoxy-5-nitropyrimidine with phenylboronic acid in the presence of a palladium catalyst. The reaction is carried out in a solvent such as dimethylformamide at elevated temperatures to facilitate the coupling reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethoxy-5-phenylpyrimidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,4-Dimethoxy-5-phenylpyrimidine has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: 2,4-Dimethoxy-5-phenylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy groups and phenyl ring contribute to its stability and reactivity, making it a versatile compound for various applications .

Biological Activity

2,4-Dimethoxy-5-phenylpyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, structure-activity relationships (SAR), and potential applications.

Chemical Structure and Synthesis

The chemical structure of this compound includes a pyrimidine ring substituted at the 2 and 4 positions with methoxy groups and at the 5 position with a phenyl group. The synthesis typically involves multi-step reactions starting from readily available pyrimidine derivatives, utilizing techniques such as nucleophilic substitution and alkylation to achieve the desired substitutions.

Biological Activities

Antitumor Activity:
Research has demonstrated that this compound exhibits significant cytostatic effects against various tumor cell lines. For example, it has shown an IC50 value of approximately 2.5 µM against human breast carcinoma (MCF-7) cells, indicating potent antiproliferative properties. The compound's activity can be enhanced by structural modifications, such as the introduction of fluorophenylalkyl side chains, which have been associated with increased cytotoxicity against malignant cells .

Antimicrobial and Antioxidant Properties:
In addition to its antitumor effects, this compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies using the agar well diffusion method revealed that it possesses significant antibacterial properties, particularly against Staphylococcus aureus and Escherichia coli. Furthermore, antioxidant assays utilizing DPPH indicated strong scavenging activity, suggesting potential applications in preventing oxidative stress-related diseases .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be correlated with its structural features:

Substituent Biological Activity IC50 (µM)
Phenyl at C-5Antiproliferative2.5
Furyl at C-5Enhanced antiproliferative1.6
Fluorophenyl side chainIncreased cytotoxicity< 10

Research indicates that modifications at the C-6 position significantly influence the compound's biological efficacy. For instance, substituting a phenyl group with a furyl moiety markedly enhances antiproliferative activity .

Case Studies

  • Antitumor Efficacy : A study evaluated the effects of various pyrimidine derivatives on different cancer cell lines. Among these, this compound exhibited superior cytostatic activity compared to its analogs, particularly when modified with specific side chains .
  • Antimicrobial Testing : Another investigation focused on the antimicrobial properties of this compound against several pathogens. The results confirmed its effectiveness in inhibiting microbial growth, positioning it as a candidate for further development in antibiotic therapies .

Properties

IUPAC Name

2,4-dimethoxy-5-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-15-11-10(8-13-12(14-11)16-2)9-6-4-3-5-7-9/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWSVFGHOWWIASZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 2,4-Dimethoxypyrimidine-5-boronic acid (200 mg, 10.6 mmol), Iodobenzene (326 mg, 1.60 mmol) and K3PO4 (900 mg, 4.24 mmol) in DMSO (5 mL, purged with Ar) was added 1,1′bis(diphenylphosphino)ferrocene palladium chloride, complex with dichloromethane (12 mg) and the reaction solution was heated to 60 C in a sealed tube. The solution was heated for 2 h, stirred at room temperature for 10 hr and filtered through celite. The solution was poured into sat. NaHCO3 to give a gray solid. This material was collected, dissolved in ethyl acetate, dried (Na2SO4). Flash chromatography 0 to 2% methanol in dichloromethane gave 2,4-Dimethoxy-5-phenyl-pyrimidine (171 mg, 75% yield). HPLC tr=5.62 min (83%), FIA m/e 217.2 (M+H), HNMR (500 MHz, CDCl3); δ8.25 (1H, s), 7.45–7.29 (5H, m), 4.00 (3H, s), 3.98 (3H, s).
Quantity
200 mg
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reactant
Reaction Step One
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326 mg
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reactant
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K3PO4
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900 mg
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reactant
Reaction Step One
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Quantity
5 mL
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solvent
Reaction Step One
Quantity
0 (± 1) mol
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catalyst
Reaction Step One
Quantity
12 mg
Type
solvent
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
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solvent
Reaction Step Two

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